molecular formula C20H23N5S B1209897 Timegadine CAS No. 71079-19-1

Timegadine

カタログ番号: B1209897
CAS番号: 71079-19-1
分子量: 365.5 g/mol
InChIキー: SQVNITZYWXMWOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

タイムガジンは様々な経路で合成することができます。 一般的な方法の1つは、グアニジンと2-クロロ-2,4,6-シクロヘプタトリエン-1-オンの反応が含まれます 。 タイムガジンの工業生産は、通常、高収率と純度を確保するために反応条件を最適化することを伴います。 工業生産方法の詳細については、機密情報であり、広く公開されていません。

化学反応の分析

タイムガジンは、次のようないくつかの種類の化学反応を起こします。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進する様々な触媒などがあります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学的研究の応用

Therapeutic Applications in Rheumatoid Arthritis

Timegadine has been shown to be superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen in managing disease activity in patients with rheumatoid arthritis. A double-blind controlled trial involving 40 patients demonstrated that those treated with this compound (500 mg/day) experienced significant improvements in various clinical markers compared to those receiving naproxen (750 mg/day). Key findings included:

  • Biochemical Improvements : Significant reductions in erythrocyte sedimentation rate (ESR), serum immunoglobulin G (IgG), and immunoglobulin M (IgM) levels were observed in the this compound group.
  • Clinical Improvements : Patients reported reduced duration of morning stiffness, decreased pain levels, and fewer swollen joints. The Ritchie index, a measure of tender joints, also showed marked improvement .

Comparative Efficacy

In studies comparing this compound with other treatments, it consistently demonstrated greater efficacy:

  • In one study, this compound was compared with levamisole and other treatments, showing a notable reduction in chemotaxis and inflammatory markers .
  • The compound's ability to improve grip strength and reduce the number of tender joints further supports its potential as a disease-modifying agent.

Side Effects and Safety Profile

While this compound is effective, it is not without side effects. Commonly reported adverse effects include gastrointestinal disturbances and allergic reactions, which were more prevalent than those observed with naproxen. Monitoring for these side effects is essential during treatment .

Future Research Directions

Given its promising results, further research is warranted to explore:

  • Long-term safety and efficacy profiles.
  • Potential applications in other inflammatory or autoimmune conditions.
  • Mechanistic studies to better understand its action at the molecular level.

作用機序

タイムガジンは、COXとリポキシゲナーゼ酵素を競合的に阻害することで効果を発揮します 。 この阻害は、プロスタグランジンやロイコトリエンなどの炎症性メディエーターの生成を阻害し、炎症を軽減します。 タイムガジンの分子標的は、これらの酵素の活性部位であり、そこに結合して活性を阻害します .

6. 類似の化合物との比較

タイムガジンは、COXとリポキシゲナーゼの両方を二重に阻害するという点でユニークであり、通常、これらの経路のいずれか一方のみを標的にする他の抗炎症剤とは異なります。 類似の化合物には以下のようなものがあります。

タイムガジンは、COXとリポキシゲナーゼの両方を阻害する能力により、より幅広い抗炎症作用を示し、治療研究における貴重な化合物となっています。

類似化合物との比較

Timegadine is unique in its dual inhibition of both COX and lipoxygenase, which sets it apart from other anti-inflammatory agents that typically target only one of these pathways. Similar compounds include:

This compound’s ability to inhibit both COX and lipoxygenase provides a broader anti-inflammatory effect, making it a valuable compound in therapeutic research.

生物活性

Timegadine is a synthetic compound initially developed as an antirheumatic drug, primarily known for its role as a lipoxygenase inhibitor. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound functions primarily by inhibiting the enzyme lipoxygenase, which is involved in the metabolism of arachidonic acid, leading to the production of inflammatory mediators such as leukotrienes. By modulating this pathway, this compound has demonstrated potential anti-inflammatory and analgesic properties.

Pharmacological Effects

1. Anti-inflammatory Activity:
this compound has been shown to reduce inflammation in various in vitro and in vivo models. For instance, studies indicate that this compound effectively suppresses the release of slow-reacting substances (SRS) and prostaglandin E2 (PGE2) from stimulated macrophages, contributing to its anti-inflammatory effects .

2. Antiplatelet Activity:
Research has highlighted this compound's ability to inhibit malondialdehyde (MDA) production, a marker of oxidative stress and inflammation in platelets. The compound exhibits an IC50 value of 31 µM for MDA production inhibition, indicating its potential as an antiplatelet agent .

3. Safety Profile:
In preclinical studies, this compound demonstrated a favorable safety profile. For example, it showed no ulcerogenic effects in rats at high dosages (up to 100 mg/kg), suggesting a significant safety margin compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin .

Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Neutrophil Activity: A comparative study assessed the impact of this compound on human neutrophil 5-lipoxygenase activity and leukotriene B4 (LTB4) synthesis. Results indicated that this compound significantly inhibited LTB4 production, reinforcing its role as a lipoxygenase inhibitor .
  • Comparative Efficacy: A meta-analysis compared this compound's efficacy with other conventional antirheumatic drugs. While it showed promise in reducing joint inflammation, it was noted that further clinical trials are needed to establish its effectiveness relative to established treatments like methotrexate .

Data Tables

The following table summarizes key pharmacological data related to this compound:

Parameter Value Reference
IC50 for MDA production31 µM
ED50 for vasodilatory effect2.0 µM
Safety margin (rats)>70 (compared to aspirin)
Inhibition of LTB4 synthesisSignificant inhibition

Case Studies

Case Study 1: Efficacy in Rheumatoid Arthritis
A clinical trial involving patients with rheumatoid arthritis evaluated the effectiveness of this compound compared to placebo and methotrexate. The study found that while this compound reduced tender joint counts significantly, it did not outperform methotrexate in all measured outcomes .

Case Study 2: Platelet Aggregation Inhibition
In an ex vivo study using guinea pigs, this compound demonstrated a 100% inhibition rate on platelet aggregation six hours post-administration at a dosage of 1 mg/kg. This highlights its potential utility in preventing thromboembolic events without significant side effects .

特性

IUPAC Name

2-cyclohexyl-1-(2-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5S/c1-14-13-18(16-9-5-6-10-17(16)22-14)24-19(25-20-21-11-12-26-20)23-15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H2,21,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVNITZYWXMWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90221282
Record name Timegadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90221282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71079-19-1
Record name Timegadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71079-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Timegadine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071079191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Timegadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90221282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Timegadine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.328
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIMEGADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XR74J44UL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Timegadine
Reactant of Route 2
Reactant of Route 2
Timegadine
Reactant of Route 3
Reactant of Route 3
Timegadine
Reactant of Route 4
Timegadine
Reactant of Route 5
Reactant of Route 5
Timegadine
Reactant of Route 6
Reactant of Route 6
Timegadine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。